molecular formula C9H10BrN B7856271 (R)-4-bromo-2,3-dihydro-1H-inden-1-amine

(R)-4-bromo-2,3-dihydro-1H-inden-1-amine

Cat. No.: B7856271
M. Wt: 212.09 g/mol
InChI Key: MVGZSXVETDUUMZ-SECBINFHSA-N
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Description

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine is a chiral secondary amine featuring a bicyclic indene scaffold substituted with a bromine atom at the 4-position. Its molecular formula is C₉H₁₀BrN, with a molecular weight of 212.09 g/mol (free base) . The compound is commonly utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly for constructing pharmacologically active molecules or ligands in catalysis. The (R)-enantiomer is distinguished by its stereochemistry, which can significantly influence biological activity and binding specificity. The hydrochloride salt form (CAS 1307231-02-2, molecular weight 248.55 g/mol) is often employed to enhance solubility and stability .

Properties

IUPAC Name

(1R)-4-bromo-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGZSXVETDUUMZ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

  • Bromination: : The starting material, indene, undergoes bromination at the 4-position using bromine (Br2) in the presence of a catalyst such as iron (Fe) or light.

  • Reduction: : The brominated indene is then reduced to the corresponding dihydroindene using hydrogen (H2) in the presence of a palladium (Pd) catalyst.

  • Amination: : Finally, the dihydroindene undergoes amination to introduce the amine group at the 1-position. This can be achieved using ammonia (NH3) or an amine source under suitable reaction conditions.

Industrial Production Methods

In an industrial setting, the production of This compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

(R)-4-bromo-2,3-dihydro-1H-inden-1-amine: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form the corresponding indenone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: : Reduction reactions can be performed to convert the compound to its saturated analogs using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. For example, using sodium azide (NaN3) can replace the bromine with an azide group.

Common Reagents and Conditions

  • Oxidation: : KMnO4, CrO2Cl2, and heat.

  • Reduction: : LiAlH4, H2, and Pd catalyst.

  • Substitution: : NaN3, heat, and polar aprotic solvents.

Major Products Formed

  • Oxidation: : Indenone derivatives.

  • Reduction: : Saturated indenamine derivatives.

  • Substitution: : Azide-substituted indenamine derivatives.

Scientific Research Applications

(R)-4-bromo-2,3-dihydro-1H-inden-1-amine: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used to study biological systems and pathways due to its structural similarity to natural compounds.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (R)-4-bromo-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Other Halogens

The bromine substituent at the 4-position differentiates this compound from chloro-, fluoro-, and non-halogenated analogs. Key comparisons include:

Compound Name Substituent Position Molecular Weight (g/mol) Key Properties/Applications References
(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Br 4 212.09 Intermediate in opioid agonists , antioxidant precursors
(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine HCl Cl 5 212.09 Antioxidant activity (IC₅₀: 18.7 µM in DPPH assay)
(R)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl F 4 192.64 Materials science research
2,3-Dihydro-1H-inden-1-amine HCl H - 169.65 Base structure for MAO inhibitors , heterocyclic chemistry

Key Findings :

  • Fluorine , being electronegative, may improve metabolic stability but reduce antioxidant efficacy compared to brominated analogs .
  • Chlorine at position 5 (as in (S)-5-chloro analog) shows moderate antioxidant activity, suggesting position-dependent effects .

Positional Isomerism

The location of substituents on the indene ring critically impacts biological and chemical behavior:

Compound Name Substituent Position Key Observations References
This compound Br 4 Optimal for TRPV1 antagonist activity in related scaffolds
(R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine HCl Br, F 5, 4 Dual halogenation enhances selectivity in receptor binding
(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine HCl F 6 Reduced steric hindrance improves solubility

Key Findings :

  • Position 4 bromination is associated with improved activity in TRPV1 antagonists (e.g., ABT-102) and antioxidant derivatives .
  • Dual substitution (e.g., 4-fluoro-5-bromo) may fine-tune electronic and steric properties for targeted applications .

Stereochemical Considerations

Enantiomeric forms of dihydroinden-amines exhibit divergent pharmacological profiles:

Compound Name Configuration Key Differences References
This compound R Higher binding affinity to opioid receptors in related structures
(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl S Lower antioxidant activity (IC₅₀: 25.2 µM vs. 18.7 µM for R-Cl analog)

Key Findings :

  • The (R)-enantiomer often demonstrates superior bioactivity, as seen in opioid receptor agonists and TRPV1 antagonists .
  • Stereochemistry influences metabolic pathways; for example, (R)-isomers may exhibit slower hepatic clearance .

Functional Derivatives

Derivatization of the amine group expands utility:

Compound Name Functional Group Applications References
(R)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine Propargyl MAO-B inhibition (e.g., rasagiline analogs)
Urea derivatives of 2,3-dihydro-1H-inden-1-amine Urea Antioxidant agents (IC₅₀: 12.3–18.7 µM)
ABT-102 (TRPV1 antagonist) Urea-tert-butyl Pain management (IC₅₀: 5–7 nM)

Key Findings :

  • Propargyl groups enhance MAO-B inhibitory activity, as seen in ladostigil .
  • Urea/thiourea derivatives exhibit potent antioxidant and anticancer properties, with brominated analogs showing the highest efficacy .

Biological Activity

(R)-4-bromo-2,3-dihydro-1H-inden-1-amine is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₉H₈BrN
  • Molecular Weight : 248.55 g/mol
  • Classification : It is classified as an amine and exists as a hydrochloride salt, which enhances its solubility in water.

The presence of the bromine atom at the 4-position of the indene structure and an amine group are crucial for its biological activity, influencing its interaction with various molecular targets.

The mechanism of action for this compound involves its interaction with various receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. The bromine atom and amine group facilitate binding to these targets, leading to various biochemical effects. Specific pathways and molecular targets remain under investigation but indicate potential roles in neuropharmacology and other therapeutic areas.

Neuropharmacological Effects

Research indicates that this compound may influence mood and behavior through its interactions with serotonin receptors and monoamine oxidase. These interactions suggest a role in modulating conditions such as depression and anxiety.

Antimicrobial Activity

The compound has shown promising results in antimicrobial activity. In studies involving various alkaloids, derivatives similar to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like S. aureus and E. coli .

Study 1: Antibacterial Activity

A study examining the antibacterial properties of compounds related to (R)-4-bromo-2,3-dihydro-1H-inden-1-amines found that compounds with similar structural features exhibited strong inhibition against bacterial strains. The addition of electron-withdrawing groups like bromine enhanced antibacterial activity significantly .

CompoundMIC (mg/mL)Activity against
Compound A0.0195E. coli
Compound B0.0048S. aureus
Compound C0.039C. albicans

Study 2: Neuropharmacological Effects

In a neuropharmacological study, (R)-4-bromo-2,3-dihydro-1H-inden-1-amines were evaluated for their effects on neurotransmitter systems. The findings suggested that these compounds could potentially serve as candidates for treating mood disorders due to their ability to modulate serotonin pathways.

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